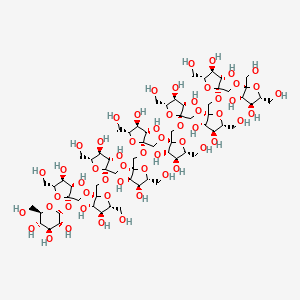

Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc” is a complex carbohydrate, specifically a polysaccharide composed of multiple fructose units linked together with a terminal glucose unit. This compound is also known as a type of fructooligosaccharide, which is a subset of oligosaccharides. Fructooligosaccharides are known for their prebiotic properties, promoting the growth of beneficial bacteria in the gut.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc” involves the enzymatic polymerization of fructose units with a glucose unit as the initiator. The reaction typically employs fructosyltransferase enzymes, which catalyze the transfer of fructose units from sucrose to a growing fructooligosaccharide chain. The reaction conditions include a pH range of 5.0 to 7.0 and a temperature range of 30°C to 50°C.

Industrial Production Methods

Industrial production of this compound is carried out using microbial fermentation processes. Microorganisms such as Aspergillus niger and Bacillus subtilis are commonly used to produce fructosyltransferase enzymes. The fermentation process involves cultivating these microorganisms in a nutrient-rich medium containing sucrose. The enzymes produced by the microorganisms catalyze the formation of the fructooligosaccharide chain. The product is then purified through filtration and chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups on the fructose and glucose units are oxidized to form carbonyl groups.

Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

Oxidation: The major products include aldehydes and ketones.

Reduction: The major products are the original hydroxyl-containing compounds.

Substitution: The major products are halogenated or alkylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, “Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc” is used as a model compound to study the properties and behavior of fructooligosaccharides. It is also used in the synthesis of other complex carbohydrates and as a substrate in enzymatic reactions.

Biology

In biology, this compound is studied for its prebiotic effects. It promotes the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli, which can improve gut health and overall well-being.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has been shown to enhance the immune system, reduce the risk of colon cancer, and improve mineral absorption.

Industry

In the food industry, “this compound” is used as a low-calorie sweetener and a dietary fiber supplement. It is also used in the production of functional foods and beverages.

Wirkmechanismus

The compound exerts its effects primarily through its interaction with gut microbiota. It serves as a substrate for beneficial bacteria, promoting their growth and activity. The fermentation of this compound by gut bacteria produces short-chain fatty acids, which have various health benefits, including anti-inflammatory and immune-modulating effects. The molecular targets include bacterial enzymes involved in carbohydrate metabolism and host receptors that respond to short-chain fatty acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Inulin: Another type of fructooligosaccharide with a similar structure but longer chain length.

Galactooligosaccharides: Composed of galactose units and have similar prebiotic effects.

Xylooligosaccharides: Composed of xylose units and are also used as prebiotics.

Uniqueness

“Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1)Fruf(b2-1a)Glc” is unique due to its specific linkage pattern and the presence of a terminal glucose unit. This structure provides distinct prebiotic properties and makes it a valuable compound for various applications in health and industry.

Eigenschaften

Molekularformel |

C66H112O56 |

|---|---|

Molekulargewicht |

1801.6 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C66H112O56/c67-1-22-33(79)44(90)45(91)56(111-22)122-66(55(101)43(89)32(11-77)121-66)21-110-65(54(100)42(88)31(10-76)120-65)20-109-64(53(99)41(87)30(9-75)119-64)19-108-63(52(98)40(86)29(8-74)118-63)18-107-62(51(97)39(85)28(7-73)117-62)17-106-61(50(96)38(84)27(6-72)116-61)16-105-60(49(95)37(83)26(5-71)115-60)15-104-59(48(94)36(82)25(4-70)114-59)14-103-58(47(93)35(81)24(3-69)113-58)13-102-57(12-78)46(92)34(80)23(2-68)112-57/h22-56,67-101H,1-21H2/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66+/m1/s1 |

InChI-Schlüssel |

GJJZLLGOZQMFSQ-ZFWNULATSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)

![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)

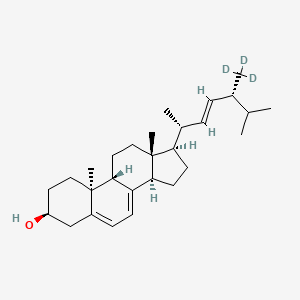

![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)

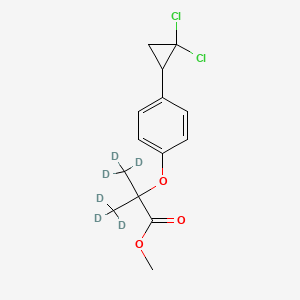

![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)

![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)